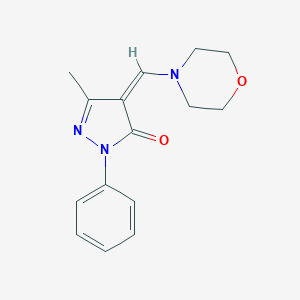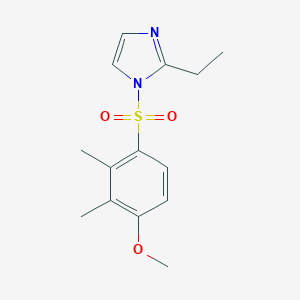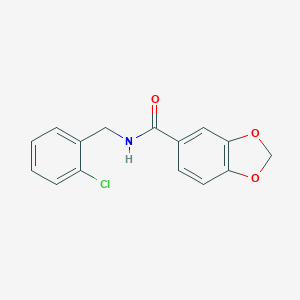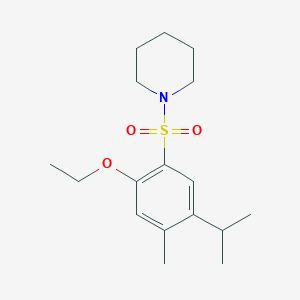
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylphenyl 4-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEBS and is widely used in the synthesis of organic compounds.
Mechanism of Action
The mechanism of action of DEBS is not well understood. However, it is believed that DEBS acts as a nucleophile in various chemical reactions. The sulfonate group in DEBS is known to be a good leaving group, which makes it an ideal reagent for various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DEBS. However, it has been reported that DEBS is not toxic to cells and does not cause any significant adverse effects on the environment.
Advantages and Limitations for Lab Experiments
The main advantage of using DEBS in lab experiments is its high reactivity and selectivity. DEBS is also relatively easy to handle and store. However, the limitations of using DEBS include its high cost and limited availability.
Future Directions
DEBS has a wide range of potential applications in various fields. Some of the future directions for research on DEBS include the development of new synthetic methods, the synthesis of new organic compounds using DEBS as a reagent, and the investigation of its potential applications in the field of medicine. Additionally, further research is needed to understand the mechanism of action of DEBS and its potential environmental impact.
Synthesis Methods
The synthesis of DEBS involves the reaction of 2,5-dimethylphenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DEBS as a white solid.
Scientific Research Applications
DEBS has been extensively used as a reagent in chemical synthesis to produce various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. DEBS has also been used in the synthesis of fluorescent dyes and in the production of liquid crystals.
properties
Molecular Formula |
C16H18O4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-19-14-7-9-15(10-8-14)21(17,18)20-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
GGEWSFJPHKEAIA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



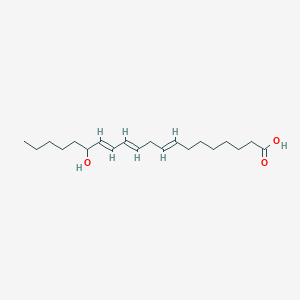

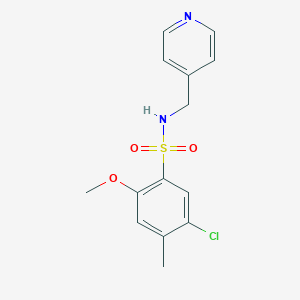


![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
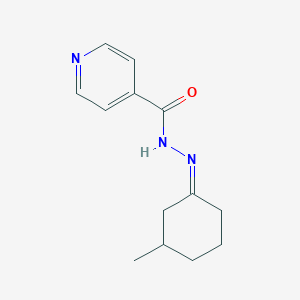
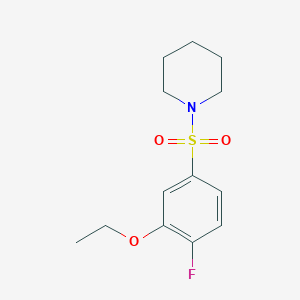
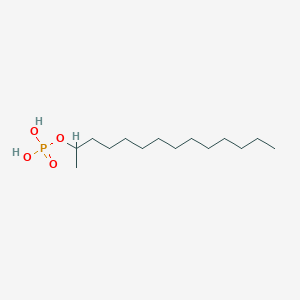
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)
